molecular formula C8H16ClNO4S B2744481 Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride CAS No. 2375273-37-1

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride

Cat. No. B2744481
CAS RN: 2375273-37-1
M. Wt: 257.73
InChI Key: DFXXSKLLCUQSAP-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride” is a synthetic compound with the CAS Number: 2375273-37-1 . It has a molecular weight of 257.74 and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.74 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Organic Synthesis and Chemical Analysis

  • The compound plays a significant role in organic synthesis, particularly in the formation of highly reactive alpha-oxoaldehydes such as Methylglyoxal (MG), which is pivotal in modifying arginine and lysine residues in proteins. MG is associated with complications in diabetes and neurodegenerative diseases and is found in foodstuffs and beverages. Its detection and quantification in biological samples utilize advanced techniques like HPLC or GC methods, emphasizing its significance in both chemical synthesis and analysis (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Another study highlights a one-pot synthesis strategy for derivatives closely related to the chemical structure of interest, showcasing the compound's utility in facilitating the synthesis of complex organic molecules. This synthesis method could potentially contribute to the development of new materials or drug molecules by providing a versatile building block (Dobrydnev et al., 2018).

Pharmacological Applications

  • The compound's derivatives have been explored for their antihypertensive α-blocking activity, indicating its potential in developing medications for managing high blood pressure. The synthesis of these derivatives from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, through a series of reactions, resulted in compounds with promising pharmacological activities and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Biochemical Research

  • In biochemical research, derivatives of the compound under investigation are used for understanding biochemical pathways and interactions, such as in the study of glycolipids and their aminosugar linkages. This is critical for elucidating biological mechanisms and could have implications in understanding diseases and developing therapeutic interventions (Stellner, Saito, & Hakomori, 1973).

Mechanism of Action

The mechanism of action of “Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride” is not explicitly mentioned in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be quite complex and depends on the specific context .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXXSKLLCUQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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